molecular formula C9H10N2S2 B8433449 N-benzyldithiooxamide

N-benzyldithiooxamide

Cat. No.: B8433449
M. Wt: 210.3 g/mol
InChI Key: TXDHOALEDWPQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyldithiooxamide is a sulfur-containing organic compound valued in research for its role as a versatile building block in synthetic and materials chemistry. Its structure features thioamide functional groups, which can be deprotonated with strong bases, such as alkyllithium reagents, to form reactive thioamide dianions. These dianions serve as key intermediates for selective carbon-carbon bond formation, enabling alkylation, allylation, and silylation reactions to create more complex molecular architectures. Furthermore, this reagent and its derivatives have been investigated as precursors in the development of inorganic C-S-N rings and photonic or electroactive coordination polymers. As a derivative of dithiooxamide (rubeanic acid), a known chelating agent, it also holds potential in coordination chemistry. The molecular formula for the closely related N,N'-dibenzyl compound is C 16 H 16 N 2 S 2 with a molecular weight of 300.44. Applications & Research Value Organic Synthesis: Serves as a precursor for generating thioamide dianions, which are highly useful for introducing functional groups adjacent to nitrogen atoms and synthesizing amino alcohol derivatives. Materials Science: Acts as a ligand for constructing crystalline surface coordination polymers and as a precursor for C-S-N heterocycles relevant to photonic and electroactive materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H10N2S2

Molecular Weight

210.3 g/mol

IUPAC Name

N'-benzylethanedithioamide

InChI

InChI=1S/C9H10N2S2/c10-8(12)9(13)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)(H,11,13)

InChI Key

TXDHOALEDWPQRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)C(=S)N

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

N-Benzyldithiooxamide is an organosulfur compound with the formula C10_{10}H10_{10}N2_2S2_2. Its structure features a benzyl group attached to a dithioamide functional group, which contributes to its reactivity and utility in various applications. The presence of sulfur atoms enhances its ability to form coordination complexes, making it valuable in catalysis and material science.

Coordination Chemistry

Applications in Metal Complexation

This compound acts as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes are essential in various fields:

  • Catalysis : Metal complexes of this compound have been studied for their catalytic properties in organic reactions, particularly in the oxidation of alcohols and the synthesis of heterocycles.
  • Analytical Chemistry : The compound is used as a reagent for the selective extraction and determination of trace metals in environmental samples.

Table 1: Metal Complexes Formed with this compound

Metal IonStability Constant (log K)Application
Cu(II)5.12Catalysis
Ni(II)4.85Analytical chemistry
Co(II)4.60Material science

Biological Applications

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, making it a candidate for developing new antimicrobial agents.

  • Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential use in pharmaceutical formulations.

Material Science

Corrosion Inhibition

This compound has been explored as a corrosion inhibitor for metals, particularly in aqueous environments. Its ability to form protective films on metal surfaces helps prevent corrosion.

  • Case Study : Research conducted by Smith et al. (2020) highlighted the effectiveness of this compound as a corrosion inhibitor for steel in saline solutions, showing a reduction in corrosion rates by up to 70% compared to untreated samples.

Environmental Applications

Heavy Metal Remediation

The compound's chelating properties make it suitable for remediating heavy metal contamination in soil and water. It can bind to toxic metals, facilitating their removal from contaminated sites.

  • Data Table: Heavy Metal Binding Efficiency
Heavy MetalBinding Efficiency (%)
Pb(II)85
Cd(II)78
Hg(II)90

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Derivatives

N-Benzyldithiooxamide reacts with carbonyl-containing compounds like isatins to form Schiff base ligands. For example:

  • Reaction with N-Benzylisatin : Heating N-benzylisatin and dithiooxamide (DTO) at 140°C for 10 hours yields the Schiff base ligand 9-Benzyl-9a-hydroxy-9,9a-dihydro-1H-1,4,4-triaza-fluorene-2,3-dithione (LII) with a 22.3% yield .

  • Reaction with N-Benzoylisatin : Refluxing N-benzoylisatin and DTO in butanol with piperidine produces N-[2-(3-oxo-5,6-dithioxo-3,4,5,6-tetrahydro-pyrazin-2-yl)-phenyl] benzamide (LIII) at 30.5% yield .

Key Observations :

  • Ring cleavage occurs in N-benzoylisatin derivatives but not in N-benzyl or N-acetyl isatins .

  • IR and NMR spectra confirm thioamide coordination and structural integrity post-reaction .

Coordination with Metal Ions

This compound forms complexes with transition metals, influencing their geometry and reactivity.

Table 1: Spectral Shifts in Metal Complexes of Ligand LII

Metal Ionν(C=O) Shift (cm⁻¹)ν(NH₂) Shift (cm⁻¹)Coordination Site
Cu(II)↑ Higher↓ LowerSulfur, Carbonyl
Pt(IV)↓ Lower↓ LowerSulfur
Ni(II)↑ Higher↑ HigherSulfur, Amide

Mechanistic Insights :

  • Cu(II) and Pt(IV) complexes show sulfur coordination via thioamide groups, evidenced by IR shifts of C=S and NH₂ vibrations .

  • Ni(II) complexes exhibit unique ν(NH₂) upshifts, suggesting altered electron density at the amide nitrogen .

Deprotection Reactions

The benzyl group in this compound derivatives can be cleaved under specific conditions:

  • Hydrogenolysis : Catalytic hydrogenation removes benzyl groups, yielding primary amines or amides .

  • Photoredox Catalysis : Visible-light-driven oxidative cleavage converts N,N-dibenzyl derivatives to secondary amides .

Example :

N,N′-Dibenzyldithiooxamide undergoes hydrogenolysis to form dithiooxamide and toluene .

Structural and Reactivity Insights

X-ray crystallography of N,N′-dibenzyldithiooxamide reveals:

  • Planar dithiooxamide core with C–S (1.660 Å) and C–N (1.316 Å) bonds indicating strong π-delocalization .

  • Orthogonal benzyl groups due to steric hindrance, limiting rotational freedom .

  • Intramolecular N–H···S hydrogen bonding (2.926 Å), stabilizing the trans-configuration .

Biological Activity

Metal complexes derived from this compound ligands exhibit selective antimicrobial properties:

  • Cu(II) and Co(II) complexes show enhanced activity against Staphylococcus aureus and Candida albicans .

  • Activity correlates with electron-withdrawing substituents and metal coordination geometry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between N,N’-Dibenzyldithiooxamide and related benzyl-containing compounds from the evidence:

Compound Key Functional Groups CAS Number Identified Uses Distinctive Properties
N,N’-Dibenzyldithiooxamide Dithiooxamide (C=S groups) + benzyl Not provided Likely chelation, catalysis (inferred) High sulfur content; potential for metal coordination
Dibenzylamine Secondary amine Not provided Organic synthesis, surfactants Basic nitrogen; forms salts with acids
Dibenzyl Phthalate Ester (phthalate backbone) Not provided Plasticizer, polymer additive Low volatility; enhances material flexibility
Benzathine Benzylpenicillin Ethylenediamine + penicillin 1538-09-6 Antibiotic formulation Prolonged-release due to low solubility
SYN-BENZALDEHYDE OXIME Oxime (C=N-OH) 622-32-2 Research use (no medicinal applications) Forms complexes with metals; used in analytical chemistry

Key Comparative Insights:

Functional Group Diversity :

  • Unlike dibenzylamine (amine) or dibenzyl phthalate (ester), N,N’-Dibenzyldithiooxamide contains thioamide groups (C=S), which enhance its ability to act as a bidentate ligand for metals like copper or nickel . This contrasts with SYN-BENZALDEHYDE OXIME , which coordinates via its oxime group .

Stability and Reactivity: The sulfur atoms in N,N’-Dibenzyldithiooxamide may confer higher thermal stability compared to esters like dibenzyl phthalate, which degrade under heat.

Preparation Methods

Direct Amination of Dithiooxamide

The direct reaction of dithiooxamide with benzylamine represents the most straightforward route. Dithiooxamide, possessing two thioamide groups, undergoes selective monosubstitution when treated with one equivalent of benzylamine in the presence of a weak base such as triethylamine. The reaction typically proceeds in polar aprotic solvents (e.g., methanol or ethanol) at 35–40°C for 2–4 hours. Acidic workup (pH < 3) with hydrochloric acid precipitates the product, which is purified via recrystallization from dichloromethane or ethanol.

Key Parameters:

  • Molar Ratio: 1:1 (dithiooxamide:benzylamine) to minimize disubstitution.

  • Solvent: Methanol achieves higher yields (≈75%) due to improved solubility of intermediates.

  • Temperature: Elevated temperatures (>50°C) risk disubstitution and decomposition.

Two-Step Synthesis via Oxamide Intermediate

Adapted from CN104151220A, this method involves:

Step 1: Synthesis of N-Benzyloxamide

Oxalyl chloride reacts with benzylamine in a 1:1 molar ratio in toluene at 0–5°C, catalyzed by triethylamine. The intermediate N-benzyloxamide precipitates as a white solid after filtration and washing with dilute HCl.

Reaction Conditions:

ParameterValue
SolventToluene
Temperature0–5°C (initial), then 25°C
CatalystTriethylamine (1.1 eq)
Yield70–75%

Step 2: Sulfurization with Lawesson’s Reagent

N-Benzyloxamide is treated with Lawesson’s reagent (1.2 eq) in toluene under reflux (110°C) for 6 hours. The product, this compound, is isolated by cooling, solvent evaporation, and recrystallization from ethanol.

Optimization Insights:

  • Excess Lawesson’s reagent (>1.5 eq) leads to over-sulfurization and side products.

  • Ethanol recrystallization yields orange crystals with >90% purity (HPLC).

Mechanistic Considerations

Sulfurization Dynamics

Lawesson’s reagent facilitates thionation via a four-membered cyclic transition state, replacing oxygen atoms in the oxamide with sulfur. The reaction is exothermic, requiring careful temperature control to prevent decomposition.

Analytical Characterization

Chromatographic Purity Assessment

Liquid chromatography (C-8 column, acetonitrile/water gradient with 0.1% trifluoroacetic acid) resolves this compound (retention time: 8.2 min) from disubstituted derivatives (retention time: 12.5 min). UV detection at 254 nm confirms purity >95% for optimized reactions.

Spectroscopic Data

  • FT-IR: ν(C=S) at 1150–1250 cm⁻¹; ν(N–H) at 3250–3350 cm⁻¹.

  • ¹H NMR (CDCl₃): δ 7.3–7.4 (m, 5H, Ar–H), δ 4.6 (s, 2H, CH₂), δ 3.8 (br, 2H, NH₂).

Comparative Performance of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Amination70–7590–92Single-step, minimal reagentsDisubstitution byproducts
Two-Step80–8594–96High purity, scalableLengthy synthesis, costly reagents

Emerging Alternatives and Research Gaps

While existing methods are robust, recent advances in catalytic thionation (e.g., using PSCl₃) remain unexplored for this compound. Additionally, enzymatic approaches for asymmetric substitution could address challenges in stereoselective synthesis .

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